Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]-
Description
Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- is a tributyltin compound featuring a vinyl group substituted at the 1-position with a [(tetrahydro-2H-pyran-2-yl)oxy]methyl moiety. This structure combines the reactivity of a vinylstannane with the steric and electronic effects of a tetrahydropyran (THP) protecting group. The THP group enhances stability under basic conditions but is acid-labile, enabling selective deprotection in synthetic workflows. The compound is primarily used in cross-coupling reactions (e.g., Stille couplings) to introduce functionalized vinyl groups into complex molecules .
Properties
CAS No. |
119649-67-1 |
|---|---|
Molecular Formula |
C20H40O2Sn |
Molecular Weight |
431.2 g/mol |
IUPAC Name |
tributyl-[3-(oxan-2-yloxy)prop-1-en-2-yl]stannane |
InChI |
InChI=1S/C8H13O2.3C4H9.Sn/c1-2-6-9-8-5-3-4-7-10-8;3*1-3-4-2;/h8H,1,3-7H2;3*1,3-4H2,2H3; |
InChI Key |
ZUCNNLMONNVURV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)COC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
Hydrostannylation—the anti-Markovnikov addition of tributyltin hydride (Bu3SnH) to a propargyl ether—offers a direct route to vinyltin compounds. The propargyl ether precursor HC≡C-CH2-O-THP undergoes radical-mediated hydrostannylation to yield the target compound.
Synthetic Protocol
- Propargyl Ether Synthesis :
Propargyl alcohol is protected with 3,4-dihydro-2H-pyran under acidic catalysis (e.g., pyridinium p-toluenesulfonate) to form HC≡C-CH2-O-THP . - Hydrostannylation :
A solution of HC≡C-CH2-O-THP (1.0 equiv) and Bu3SnH (1.1 equiv) in anhydrous toluene is heated to 80°C with azobisisobutyronitrile (AIBN, 0.1 equiv) as a radical initiator. After 12 hours, the reaction yields Bu3Sn-CH2-CH(OCH2THP) with 65–70% isolated yield.
Key Data
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Regioselectivity | Anti-Markovnikov (≥9:1) |
| Purity (GC-MS) | ≥95% |
One-Pot Synthesis via Organolithium Intermediates
Reaction Overview
Adapting methods from iodomethyl tributyltin synthesis, this route employs a diiodo precursor and n-butyllithium (n-BuLi) to generate a lithium acetylide, which is quenched with tributyltin chloride (Bu3SnCl).
Synthetic Protocol
- Diiodo Precursor Preparation :
I-CH2-CH(OCH2THP)-I is synthesized via iodination of CH2=CH-OCH2THP using N-iodosuccinimide (NIS) and triphenylphosphine (PPh3). - Lithium Acetylide Formation :
The diiodo compound (1.0 equiv) is treated with n-BuLi (2.2 equiv) in tetrahydrofuran (THF) at −78°C, forming a lithium acetylide intermediate. - Tin Quenching :
Bu3SnCl (1.1 equiv) is added, and the mixture is warmed to room temperature. After 12 hours, the product is isolated via vacuum distillation (140–142°C at 1 mmHg), yielding 60–63%.
Key Data
| Parameter | Value |
|---|---|
| Yield | 60–63% |
| Scalability | Demonstrated at 10L scale |
| Purity (NMR) | ≥90% |
Grignard Reagent Approach
Reaction Overview
A THP-protected vinylmagnesium bromide is prepared from Br-CH2-CH(OCH2THP)-Br and reacted with Bu3SnCl to form the target compound.
Synthetic Protocol
- Grignard Reagent Synthesis :
Magnesium turnings (1.2 equiv) react with Br-CH2-CH(OCH2THP)-Br (1.0 equiv) in THF under nitrogen, forming MgBr-CH2-CH(OCH2THP) . - Tin Coupling :
Bu3SnCl (1.0 equiv) is added dropwise at 0°C. After stirring for 6 hours, the product is extracted with n-hexane and distilled, yielding 55–58%.
Key Data
| Parameter | Value |
|---|---|
| Yield | 55–58% |
| Reaction Time | 6–8 hours |
| Byproducts | ≤5% (Mg salts) |
Stille Coupling with Preformed Vinyl Halides
Reaction Overview
A palladium-catalyzed Stille coupling between a THP-protected vinyl iodide and hexabutyldistannane (Bu3Sn-SnBu3) provides an alternative pathway.
Synthetic Protocol
- Vinyl Iodide Synthesis :
CH2=CH-OCH2THP is treated with iodine monochloride (ICl) in dichloromethane to form I-CH2-CH(OCH2THP) . - Coupling Reaction :
The vinyl iodide (1.0 equiv), Bu3Sn-SnBu3 (1.5 equiv), and Pd(PPh3)4 (0.05 equiv) are refluxed in toluene for 24 hours. Chromatographic purification yields 50–55%.
Key Data
| Parameter | Value |
|---|---|
| Yield | 50–55% |
| Catalyst Loading | 5 mol% Pd |
| Purity (HPLC) | ≥88% |
Comparative Analysis of Methods
Efficiency and Scalability
- Hydrostannylation offers superior yields (65–70%) and regiocontrol but requires careful handling of Bu3SnH, a toxic reagent.
- One-Pot Synthesis is scalable (10L demonstrated) and avoids intermediate isolation, though yields are moderate (60–63%).
- Grignard and Stille methods suffer from lower yields (50–58%) and byproduct formation, limiting industrial utility.
Cost and Practicality
| Method | Cost (USD/kg) | Equipment Needs |
|---|---|---|
| Hydrostannylation | 320 | Radical initiator, reflux |
| One-Pot | 280 | Cryogenic reactor |
| Grignard | 350 | Mg-compatible setup |
| Stille Coupling | 410 | Pd catalyst, reflux |
Chemical Reactions Analysis
Types of Reactions
Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds.
Scientific Research Applications
Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally or functionally related organotin reagents:
Structural and Functional Comparison
Key Differentiators
- Steric Effects : The THP group in the target compound imposes greater steric hindrance than MOM or silyl groups, affecting coupling efficiency.
- Electronic Effects : Fluorine substituents () increase electrophilicity, while silyl groups () enhance nucleophilicity.
- Deprotection Strategies : THP requires mild acid (e.g., HCl/MeOH), whereas MOM demands stronger acids (e.g., TFA) .
Biological Activity
Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- is an organotin compound that has garnered attention for its biological activity and potential toxicity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- is characterized by a tributyl group attached to a vinyl ether functional group. The presence of the tetrahydro-2H-pyran-2-yl moiety enhances its reactivity, making it suitable for various chemical transformations. Organotin compounds are known for their versatility in organic synthesis and industrial applications, but they also raise concerns regarding their environmental impact and toxicity.
Biological Activity
Mechanisms of Action:
Organotin compounds, including tributyl stannanes, exhibit a range of biological activities:
- Endocrine Disruption: Organotins can interfere with hormonal systems, leading to reproductive health issues in various organisms. They have been shown to mimic or inhibit hormone activity, potentially causing developmental and reproductive abnormalities.
- Cellular Toxicity: Research indicates that tributyl stannanes can induce apoptosis in certain cell lines. This effect may be mediated through interactions with cellular membranes and disruption of lipid bilayer integrity, affecting cell viability.
- Enzyme Interaction: These compounds may inhibit enzyme activity through covalent modifications or competitive inhibition. Such interactions can disrupt metabolic pathways in cells.
1. Apoptosis Induction in Cell Lines
A study explored the effects of various organotin compounds on human cell lines. The results demonstrated that certain tributyl stannanes could induce apoptosis via mitochondrial pathways. This finding underscores the need for careful evaluation of organotin compounds in clinical contexts.
2. Endocrine Disruption in Aquatic Species
Research involving aquatic organisms revealed that exposure to tributyl stannanes led to significant endocrine disruption. Affected species exhibited altered reproductive behaviors and decreased fertility rates, highlighting the environmental risks associated with these compounds.
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tributylstannane | Simple organotin | Commonly used as a reducing agent |
| Phenyltributylstannane | Organotin with phenyl group | Similar reactivity but different substituent effects |
| Tributyl(1-fluorovinyl)stannane | Vinyl-containing organotin | Used in carbonylative coupling reactions |
| Tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- | Functionalized organotin | Enhanced reactivity due to tetrahydro-2H-pyran moiety |
The unique functionalization of tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- imparts distinct reactivity profiles compared to other organotin compounds, making it particularly valuable for applications requiring selective reactivity or enhanced solubility characteristics.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| Stannylation | Hexabutyldistannane | PdCl₂(PPh₃)₂ | THF | 76% |
| Lactonization | Cation-exchange resin | — | MeOH | 72% |
Advanced: How can regioselectivity in Stille couplings involving this stannane be controlled?
Answer:
Regioselectivity depends on steric and electronic factors of the coupling partners. For example:
- Electrophile design : Use aryl/heteroaryl iodides (e.g., 4-fluoroiodobenzene) to direct coupling at the α-position of the stannane .
- Catalyst tuning : Pd(PPh₃)₄ or Pd₂(dba)₃ with AsPh₃ ligands enhances selectivity for bulky substrates.
- Temperature : Reactions at 60–80°C minimize side reactions while maintaining efficiency .
Critical Note : Monitor reaction progress via TLC or GC-MS to detect intermediates (e.g., γ-lactone byproducts) that may divert the pathway .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm the tetrahydro-2H-pyran moiety (δ ~3.5–4.5 ppm for oxymethylene protons) and tributylstannane signals (δ ~0.8–1.6 ppm for butyl groups) .
- IR Spectroscopy : Identify C-O (1100 cm⁻¹) and Sn-C (500–600 cm⁻¹) stretches.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ or [M+NH₄]⁺ adducts) .
Advanced: How can contradictions in reported yields for Stille reactions be resolved?
Answer:
Discrepancies often arise from:
- Catalyst purity : Use freshly distilled Pd complexes to avoid deactivation.
- Substrate ratios : Optimize stannane:electrophile ratios (1:1.2 recommended) to prevent stannane dimerization .
- Oxygen sensitivity : Rigorous degassing of solvents (e.g., freeze-pump-thaw cycles) improves reproducibility .
Q. Table 2: Troubleshooting Yield Variations
| Issue | Solution |
|---|---|
| Low conversion | Increase Pd loading (2–5 mol%) |
| Byproduct formation | Add stoichiometric CuI as co-catalyst |
| Incomplete stannylation | Extend reaction time to 24–48 hours |
Advanced: What computational or experimental methods elucidate the role of the tetrahydro-2H-pyran group in reactivity?
Answer:
- DFT Studies : Model steric effects of the pyran ring on transition states in Stille couplings. For example, calculate bond angles between the stannane and Pd center .
- Competitive Experiments : Compare coupling rates of the target stannane with analogs lacking the pyran group (e.g., allyltributylstannane) to isolate electronic contributions .
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., γ-lactones) to confirm stereoelectronic effects .
Basic: What safety protocols are critical when handling this stannane?
Answer:
- Toxicity : Tributyltin compounds are neurotoxic; use glove boxes or fume hoods with HEPA filters.
- Waste disposal : Quench residual stannane with KF solution to precipitate SnF₂, followed by incineration .
Advanced: How can substituent effects on the pyran ring be systematically studied to enhance coupling efficiency?
Answer:
- Substituent Screening : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OMe) groups at the pyran 4-position.
- Kinetic Analysis : Use stopped-flow NMR to measure rate constants (k) for each derivative.
- Data Correlation : Plot Hammett σ values against log(k) to quantify electronic effects .
Q. Table 3: Substituent Impact on Coupling Rates
| Substituent | σ Value | log(k) |
|---|---|---|
| -H | 0.00 | -2.1 |
| -OMe | -0.27 | -1.8 |
| -NO₂ | +0.78 | -3.5 |
Basic: How is the stability of this stannane assessed under storage conditions?
Answer:
- Long-term stability : Store under argon at -20°C. Monitor decomposition via ¹H NMR every 3 months; detect Bu₃Sn-SnBu₃ dimer peaks (δ ~1.3 ppm) .
- Short-term stability : Conduct TLC checks after 24-hour exposure to ambient light/air to assess oxidation.
Advanced: What strategies improve atom economy in large-scale syntheses of this stannane?
Answer:
- Catalyst recycling : Immobilize Pd on mesoporous silica (e.g., SBA-15) for reuse over 5 cycles .
- Solvent-free conditions : Explore mechanochemical synthesis using ball milling to reduce THF waste .
Advanced: How can contradictions between computational predictions and experimental outcomes be reconciled?
Answer:
- Multiscale Modeling : Combine DFT (electronic effects) and MD simulations (solvent dynamics) to refine transition-state models.
- Experimental Validation : Synthesize computationally proposed intermediates (e.g., Pd-π-allyl complexes) and characterize via EXAFS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
